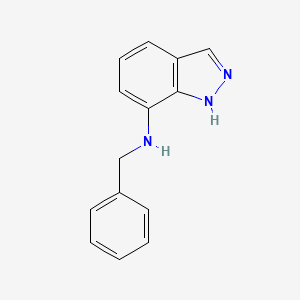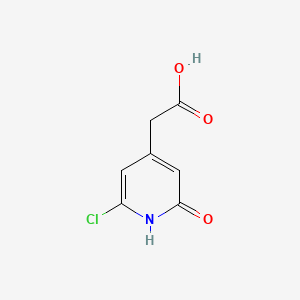
(2-Chloro-6-hydroxypyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-hydroxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a hydroxyl group at the 6-position, and an acetic acid moiety at the 4-position. It is a derivative of pyridine and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-hydroxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ringThis can be achieved through a series of reactions involving intermediates such as pyridine N-oxides and Grignard reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent functionalization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-6-hydroxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 6-hydroxypyridin-4-YL acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include dechlorinated derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
(2-Chloro-6-hydroxypyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2-Chloro-6-hydroxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
2-Chloro-4-hydroxypyridine: Lacks the acetic acid moiety, making it less soluble in aqueous solutions.
6-Hydroxypyridin-4-YL acetic acid: Lacks the chloro group, potentially altering its reactivity and binding affinity.
2,6-Dichloropyridine: Contains two chloro groups, which may increase its reactivity but reduce its specificity
Uniqueness: (2-Chloro-6-hydroxypyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6ClNO3 |
|---|---|
Molecular Weight |
187.58 g/mol |
IUPAC Name |
2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI Key |
YDRHJZDNVBEDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


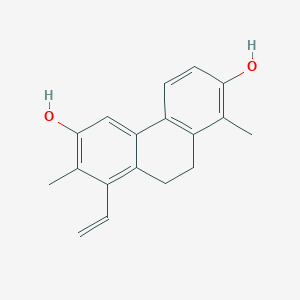
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
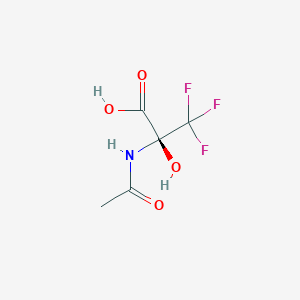

amino]butanedioic acid](/img/structure/B13445726.png)
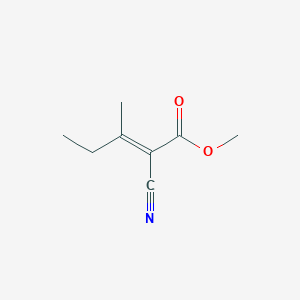
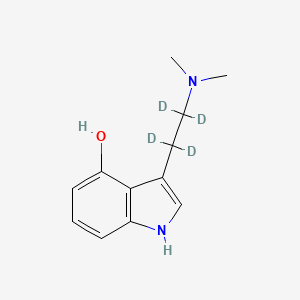
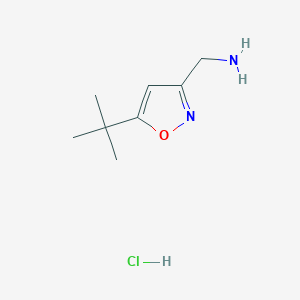
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)



![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
